N-(4-phenoxyphenyl)propanamide
Description
N-(4-Phenoxyphenyl)propanamide is an amide derivative characterized by a propanamide backbone substituted with a 4-phenoxyphenyl group at the nitrogen atom. Its molecular formula is C₁₅H₁₅NO₂ (molecular weight: 241.29 g/mol).
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C15H15NO2/c1-2-15(17)16-12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,17) |
InChI Key |
IYSAOZFRXQYCDR-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Propanamide Derivatives
The following table and analysis highlight structural variations, synthetic yields, and functional properties of N-(4-phenoxyphenyl)propanamide relative to key analogs:
Key Structural and Functional Insights
Electron-Donating Groups (EDGs): The phenoxyphenyl group in this compound may enhance solubility in nonpolar environments compared to hydroxylated analogs like N-(4-hydroxyphenyl)propanamide .
Chlorine-containing derivatives (e.g., N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide) require optimized conditions (e.g., Al₂O₃ chromatography) for purification due to polar intermediates .
Biological Relevance :
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